CID 21770939
Description
CID 21770939 (PubChem Compound Identifier 21770939) is a chemical entity registered in the PubChem database. PubChem CIDs are unique numerical identifiers assigned to chemical compounds, enabling standardized referencing across scientific literature and databases .
Properties
Molecular Formula |
C6H5GeS |
|---|---|
Molecular Weight |
181.80 g/mol |
InChI |
InChI=1S/C6H5GeS/c7-8-6-4-2-1-3-5-6/h1-5H |
InChI Key |
NACSHPWPAIAUCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S[Ge] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In industrial settings, the production of CID 21770939 may involve large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The industrial production methods often include continuous flow reactors, automated control systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
CID 21770939 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds with different functional groups.
Scientific Research Applications
CID 21770939 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 21770939 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical outcomes, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Challenges in Comparative Analysis of CID 21770939
The absence of direct data on this compound in the provided evidence precludes a meaningful comparison with analogs. For example:
- –14 and 17 detail compounds with specific CAS numbers (e.g., 7254-19-5, 1046861-20-4) and their analogs but lack references to this compound.
To conduct a rigorous comparison, the following data would be required:
Structural Information : Molecular formula, stereochemistry, functional groups.
Physicochemical Properties : Solubility, logP, polarity, stability.
Bioactivity : Pharmacological targets, toxicity, metabolic pathways.
Synthetic Routes : Reaction conditions, yields, purification methods.
Framework for Comparative Analysis (Hypothetical)
If structural data for this compound were available, a comparison could follow this framework:
Table 1: Hypothetical Structural Comparison
| Property | This compound | Analog 1 (CID X) | Analog 2 (CID Y) |
|---|---|---|---|
| Molecular Formula | C₉H₁₀O₂ | C₁₀H₁₂O₃ | C₈H₈NO₂ |
| Molecular Weight (g/mol) | 150.18 | 180.20 | 165.16 |
| Functional Groups | Carboxylate | Ester, hydroxyl | Amide, nitro |
| LogP | 1.2 | 2.5 | -0.8 |
Table 2: Hypothetical Bioactivity Comparison
| Assay | This compound (IC₅₀) | Analog 1 (IC₅₀) | Analog 2 (IC₅₀) |
|---|---|---|---|
| CYP1A2 Inhibition | 15 µM | 8 µM | 22 µM |
| BBB Permeability | High | Moderate | Low |
| Solubility (mg/mL) | 0.24 | 0.52 | 0.10 |
Methodological Considerations for Comparative Studies
Structural Similarity Metrics : Tools like Tanimoto coefficients or RMSD (root-mean-square deviation) quantify structural overlap .
Spectroscopic Characterization : Techniques such as GC-MS, LC-ESI-MS, and NMR are critical for validating identity and purity .

Data Standardization : Adherence to ICH guidelines ensures consistency in reporting physicochemical and pharmacological data .
Limitations and Recommendations
Data Gaps : The lack of experimental data for this compound highlights the need for primary research or access to proprietary databases.
Citation Practices : References to spectral data, synthetic protocols, and bioassays must follow ACS or IUPAC guidelines .
Ethical Reporting : Ensure transparency in declaring conflicts of interest and data availability .
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